molecular formula C27H15FO3 B12519209 6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one CAS No. 652138-37-9

6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one

Cat. No.: B12519209
CAS No.: 652138-37-9
M. Wt: 406.4 g/mol
InChI Key: MZMZWEPLBBWEIG-UHFFFAOYSA-N
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Description

6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one is a complex organic compound that belongs to the class of naphthopyrans

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and fluorophenyl intermediates, followed by their coupling with a naphthopyran core. Common reagents used in these reactions include:

  • Benzofuran-2-carboxylic acid
  • 2-Fluorobenzaldehyde
  • Naphthopyran derivatives

The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions: 6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one can undergo various chemical reactions, including:

  • Oxidation : Conversion to corresponding ketones or aldehydes.
  • Reduction : Formation of alcohols or amines.
  • Substitution : Introduction of different functional groups.
Common Reagents and Conditions:
  • Oxidizing agents : Potassium permanganate, chromium trioxide.
  • Reducing agents : Sodium borohydride, lithium aluminum hydride.
  • Substitution reagents : Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology: In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine: In medicinal chemistry, this compound may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry: In the industrial sector, this compound may find applications in the development of advanced materials, such as organic semiconductors or photochromic materials.

Mechanism of Action

The mechanism of action of 6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate various biological processes.

Comparison with Similar Compounds

Similar Compounds:

  • 6-(1-Benzofuran-2-yl)-2-phenyl-4H-naphtho[1,2-b]pyran-4-one
  • 6-(1-Benzofuran-2-yl)-2-(4-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one

Uniqueness: Compared to similar compounds, 6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one may exhibit unique properties due to the presence of the fluorophenyl group. This group can influence the compound’s reactivity, stability, and biological activity.

Properties

CAS No.

652138-37-9

Molecular Formula

C27H15FO3

Molecular Weight

406.4 g/mol

IUPAC Name

6-(1-benzofuran-2-yl)-2-(2-fluorophenyl)benzo[h]chromen-4-one

InChI

InChI=1S/C27H15FO3/c28-22-11-5-4-10-19(22)26-15-23(29)21-14-20(17-8-2-3-9-18(17)27(21)31-26)25-13-16-7-1-6-12-24(16)30-25/h1-15H

InChI Key

MZMZWEPLBBWEIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC4=C(C5=CC=CC=C53)OC(=CC4=O)C6=CC=CC=C6F

Origin of Product

United States

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